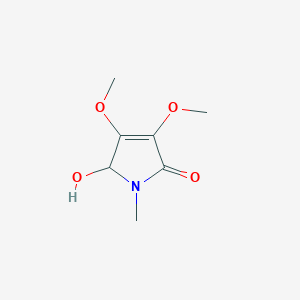
5-Hydroxy-3,4-dimethoxy-1-methyl-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one can be achieved through several methods. One common approach involves the condensation of 3,4-dimethoxyphenylacetic acid with methylamine, followed by cyclization under acidic conditions . Another method includes the use of 3,4-dimethoxybenzaldehyde and methylamine in the presence of a catalyst such as iron(III) chloride . These reactions typically require refluxing in methanol or ethanol to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. One practical method includes the use of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . This method is advantageous due to its scalability and efficiency.
化学反应分析
Types of Reactions
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrrolones under mild conditions.
Substitution: The methoxy groups at the 3 and 4 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide or oxygen in the air can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides can be used for substitution reactions in the presence of a base.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyrrolones, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has several scientific research applications:
作用机制
The mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 2-position can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and biological activity . The methoxy groups at the 3 and 4 positions can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar biological activities.
3,4-dimethoxyphenylacetic acid: A precursor in the synthesis of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one.
3,4-dimethoxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications .
属性
CAS 编号 |
177087-42-2 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO4/c1-8-6(9)4(11-2)5(12-3)7(8)10/h6,9H,1-3H3 |
InChI 键 |
SDSQTTAKFFIWSI-UHFFFAOYSA-N |
SMILES |
CN1C(C(=C(C1=O)OC)OC)O |
规范 SMILES |
CN1C(C(=C(C1=O)OC)OC)O |
同义词 |
2H-Pyrrol-2-one,1,5-dihydro-5-hydroxy-3,4-dimethoxy-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















